molecular formula C7H11NO2 B2633214 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2166774-19-0

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2633214
CAS RN: 2166774-19-0
M. Wt: 141.17
InChI Key: OMSDZSWHARMRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as adamantane-1-carboxylic acid, is a bicyclic amino acid that is widely used in scientific research. It is a derivative of adamantane and is structurally similar to other amino acids such as glycine and alanine. The unique structure of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid gives it several advantages over other amino acids, making it an ideal candidate for various research applications.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters in the brain, leading to improved cognitive function. It also has an effect on the immune system, helping to boost the body's natural defenses against infection and disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid in lab experiments is its stability. It is highly resistant to degradation, making it ideal for long-term studies. However, one of the limitations of using this amino acid is its high cost, which can be a barrier to some researchers.

Future Directions

There are several future directions for research involving 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is in the development of new drugs that target specific diseases, such as cancer and viral infections. Another area of research is in the study of the amino acid's effects on the brain and cognitive function, which could lead to the development of new treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this amino acid and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex process that involves several steps. One of the most common methods for synthesizing this amino acid is through the use of a Mannich reaction. This reaction involves the condensation of formaldehyde, an amine, and a ketone to form a β-amino carbonyl compound. This intermediate is then cyclized to form the bicyclic structure of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Scientific Research Applications

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research. One of the most common uses of this amino acid is in the development of new drugs. It has been shown to have antiviral, antibacterial, and anticancer properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSDZSWHARMRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.